molecular formula C22H22N4O6S B2582814 N-(4-amino-2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide CAS No. 868228-36-8

N-(4-amino-2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide

Cat. No.: B2582814
CAS No.: 868228-36-8
M. Wt: 470.5
InChI Key: VVJRARJDPFNJJS-UHFFFAOYSA-N
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Description

The compound N-(4-amino-2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide features a dihydropyrimidin-2-one (DHPM) core, a scaffold widely recognized for its pharmacological relevance. Key structural elements include:

  • Dihydropyrimidinone ring: A six-membered heterocyclic ring with nitrogen atoms at positions 1 and 3, contributing to hydrogen bonding and bioactivity .
  • Thioether linkage: A sulfur-containing side chain at position 2, derived from a 2-(4-methoxyphenyl)-2-oxoethyl group, which may enhance lipophilicity and metabolic stability .
  • 3,4-Dimethoxybenzamide substituent: Aromatic substitution at position 5, providing electron-donating methoxy groups that influence solubility and target interactions .

This compound is likely synthesized via a modified Biginelli reaction, a multicomponent condensation involving a β-ketoester, aldehyde, and urea derivative .

Properties

CAS No.

868228-36-8

Molecular Formula

C22H22N4O6S

Molecular Weight

470.5

IUPAC Name

N-[4-amino-2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-3,4-dimethoxybenzamide

InChI

InChI=1S/C22H22N4O6S/c1-30-14-7-4-12(5-8-14)15(27)11-33-22-25-19(23)18(21(29)26-22)24-20(28)13-6-9-16(31-2)17(10-13)32-3/h4-10H,11H2,1-3H3,(H,24,28)(H3,23,25,26,29)

InChI Key

VVJRARJDPFNJJS-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC(=C(C=C3)OC)OC)N

solubility

not available

Origin of Product

United States

Biological Activity

N-(4-amino-2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide is a complex organic compound notable for its diverse biological activities. This compound integrates several pharmacologically relevant functional groups, including a pyrimidine ring and a thioether linkage, which contribute to its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C20H19N5O4SC_{20}H_{19}N_{5}O_{4}S with a molecular weight of approximately 425.46 g/mol. The structure is characterized by the following features:

  • Pyrimidine Ring : A six-membered aromatic ring containing nitrogen atoms.
  • Thioether Linkage : Enhances the compound's reactivity and biological interactions.
  • Dimethoxybenzamide Moiety : Imparts additional pharmacological properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Its derivatives have been studied for their efficacy against various bacterial strains and fungi. For instance, studies have shown that compounds with similar structural motifs possess potent antibacterial effects against Gram-positive and Gram-negative bacteria .

Anticancer Potential

This compound has garnered attention for its potential as an anticancer agent. It has been investigated as an inhibitor of cyclin-dependent kinases (CDKs), particularly CDK-2, which plays a crucial role in cell cycle regulation. Inhibition of CDKs can lead to apoptosis in cancer cells, making this compound a candidate for further development in cancer therapies .

Research Findings and Case Studies

  • In Vitro Studies : Preliminary studies have demonstrated that the compound can inhibit the growth of various cancer cell lines through apoptosis induction mechanisms. For example, one study highlighted the ability of similar compounds to trigger apoptosis in breast cancer cells by targeting CDK pathways .
  • Antimicrobial Efficacy : A comprehensive evaluation of related compounds showed promising results in inhibiting bacterial growth. The minimum inhibitory concentration (MIC) values indicated strong activity against pathogens such as Staphylococcus aureus and Escherichia coli. .
  • Mechanism of Action : The mechanism by which this compound exhibits its biological activity is believed to involve interaction with specific enzymes or receptors within microbial cells or cancerous tissues .

Data Table

Property Value
Molecular FormulaC20H19N5O4S
Molecular Weight425.46 g/mol
Antimicrobial ActivityEffective against Gram-positive and Gram-negative bacteria
Anticancer ActivityInhibitor of CDK pathways
Mechanism of ActionInduces apoptosis via CDK inhibition

Comparison with Similar Compounds

Core Scaffold Variations
  • Compound 7a-c (): Features a pyrimidin-4-yl core fused to a benzoxazine ring. Synthesis employs cesium carbonate and DMF, yielding 65–80% .
  • N'-(5-cyano-1-methyl-6-oxo-4-(thiophen-2-yl)-1,6-dihydropyrimidin-2-yl)benzohydrazide (): Retains the DHPM core but substitutes a thiophene ring at position 4 and a cyano group at position 3. Synthesized via a Suzuki coupling approach, highlighting modularity in DHPM derivatization .
Substituent Effects
  • Thioether vs. Oxadiazole : The target compound’s thioether group contrasts with oxadiazole moieties in compounds like 7a-c (). Thioethers generally improve membrane permeability compared to oxygen-containing heterocycles .
  • Methoxy vs. Fluorine Substitution: The 3,4-dimethoxybenzamide group differs from fluorinated benzamides (e.g., Example 53 in ).

Spectroscopic and Structural Analysis

  • NMR Profiling : highlights chemical shift variations in DHPM derivatives. The target’s 3,4-dimethoxybenzamide group would exhibit distinct shifts in the aromatic region (δ 6.5–7.5 ppm), while the thioether’s methylene protons may resonate near δ 3.5–4.0 ppm, differing from oxadiazole-based analogues .
  • Mass Spectrometry : Similar compounds (e.g., ) show [M+1]⁺ peaks correlating with molecular weights. The target’s theoretical molecular weight (~500 g/mol) aligns with typical DHPM derivatives .

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